molecular formula C9H12F2N4O B2881693 4-Amino-N-cyclopropyl-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxamide CAS No. 2101200-82-0

4-Amino-N-cyclopropyl-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxamide

Cat. No.: B2881693
CAS No.: 2101200-82-0
M. Wt: 230.219
InChI Key: JVXZOYUSVRFUHO-UHFFFAOYSA-N
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Description

4-Amino-N-cyclopropyl-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with an amino group, a cyclopropyl group, and a difluoroethyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-cyclopropyl-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

    Incorporation of the Difluoroethyl Group: The difluoroethyl group can be introduced through nucleophilic substitution reactions, using reagents such as difluoroethyl halides.

    Amination: The amino group can be introduced through amination reactions, using reagents such as ammonia or amines.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-cyclopropyl-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

4-Amino-N-cyclopropyl-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Amino-N-cyclopropyl-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, or it may interact with receptors on cell surfaces to modulate cellular signaling pathways. The exact mechanism depends on the specific biological context and the targets involved.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-1H-pyrazole-3-carboxamide: Lacks the cyclopropyl and difluoroethyl groups, which may result in different chemical and biological properties.

    N-Cyclopropyl-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxamide: Lacks the amino group, which may affect its reactivity and biological activity.

    4-Amino-N-cyclopropyl-1H-pyrazole-3-carboxamide: Lacks the difluoroethyl group, which may influence its chemical stability and interactions.

Uniqueness

The uniqueness of 4-Amino-N-cyclopropyl-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxamide lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

4-amino-N-cyclopropyl-1-(2,2-difluoroethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F2N4O/c10-7(11)4-15-3-6(12)8(14-15)9(16)13-5-1-2-5/h3,5,7H,1-2,4,12H2,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVXZOYUSVRFUHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=NN(C=C2N)CC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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